molecular formula C19H21NO3 B2641448 [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate CAS No. 331460-52-7

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate

Cat. No.: B2641448
CAS No.: 331460-52-7
M. Wt: 311.381
InChI Key: PECKCKSCGNVGAW-DEDYPNTBSA-N
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Description

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate is a Schiff base research chemical with a structure indicative of potential for advanced material science applications. While specific studies on this exact molecule are not currently available in the public scientific literature, its core architecture is characteristic of push-pull chromophores that are of significant interest in the development of nonlinear optical (NLO) materials. Structurally similar compounds, such as those based on the ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) framework, have demonstrated remarkable NLO properties, with first and second hyperpolarizabilities many times greater than that of the standard prototypical molecule, para-nitroaniline . These properties make such materials promising candidates for use in photonic and optoelectronic technologies, including optical switching, data storage, harmonic generators, and optical modulators, where light is used as an information carrier . The mechanism of action for this class of molecules is rooted in intramolecular charge transfer (ICT) between the electron-donor and electron-acceptor groups connected by a π-conjugated bridge, a process that is fundamental to their nonlinear optical activity . Researchers may find this compound valuable for exploring new organic NLO materials with the aim of achieving higher performance and improved transparency-nonlinearity trade-offs.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-19(2,3)18(21)23-17-11-7-15(8-12-17)20-13-14-5-9-16(22-4)10-6-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKCKSCGNVGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenyl 2,2-dimethylpropanoate. This reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of a Schiff base intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The Schiff base linkage can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-[(4-methoxyphenyl)methylamino]phenyl 2,2-dimethylpropanoate.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity : Research has demonstrated that Schiff bases, including derivatives of [4-[(4-Methoxyphenyl)methylideneamino]phenyl], exhibit significant antibacterial properties. A study involving transition metal complexes of related ligands showed positive inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating that these compounds can serve as potential antibacterial agents .

Anticancer Properties : Schiff bases have been investigated for their anticancer activities. The ability of these compounds to interact with biological targets such as DNA and enzymes makes them suitable candidates for further development in cancer therapy. The modification of the methoxy group on the phenyl ring enhances their biological activity, suggesting a pathway for the synthesis of more potent anticancer agents .

Coordination Chemistry

Ligand Behavior : The compound can act as a bidentate ligand, coordinating through nitrogen and oxygen atoms in metal complexes. Studies have shown that metal complexes formed with similar Schiff bases exhibit varied geometries (tetrahedral or octahedral), depending on the metal involved. This coordination behavior is crucial for developing new materials with specific catalytic or electronic properties .

Synthesis of Metal Complexes : The synthesis of transition metal complexes using [4-[(4-Methoxyphenyl)methylideneamino]phenyl] has been reported. These complexes have been characterized using various analytical techniques, including IR spectroscopy and NMR, confirming their structural integrity and potential utility in catalysis and material science .

Material Science Applications

Polymer Chemistry : The incorporation of Schiff bases into polymer matrices has been explored for enhancing the thermal and mechanical properties of polymers. The unique chemical structure allows for cross-linking within polymer chains, resulting in materials with improved stability and performance under various conditions .

Nanotechnology : Research into the use of Schiff bases in nanomaterials has shown promise in creating functionalized nanoparticles. These nanoparticles can be used in drug delivery systems or as contrast agents in imaging techniques due to their ability to encapsulate therapeutic agents effectively .

Case Studies

  • Antibacterial Studies : A series of experiments tested the antibacterial efficacy of metal complexes derived from similar Schiff bases against common pathogens. Results indicated that complexes with higher coordination numbers exhibited enhanced activity compared to their uncoordinated counterparts, highlighting the importance of metal-ligand interactions in biological applications .
  • Synthesis and Characterization of Metal Complexes : In a detailed study, various transition metals were reacted with [4-[(4-Methoxyphenyl)methylideneamino]phenyl], leading to different complex formations. Characterization techniques confirmed the expected coordination geometries, revealing insights into the electronic properties that could be harnessed for catalytic applications .

Mechanism of Action

The mechanism of action of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy group and Schiff base linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: Schiff base derivatives, 2,2-dimethylpropanoate esters, and methoxy-substituted aromatic systems. Below is a detailed analysis:

Schiff Base Derivatives

  • 5-CA-2-HM-MCBX-2H: This compound () shares the methylideneamino group but incorporates a hydroxymethylbenzoic acid core. Unlike the target compound, it lacks the 2,2-dimethylpropanoate ester, instead featuring a hydroxylated acetamide side chain. The presence of hydroxyl groups in 5-CA-2-HM-MCBX-2H increases polarity, likely reducing membrane permeability compared to the methoxy-substituted target compound .
  • De-Xy-[S2200]: A Schiff base analog with a methoxyacetamide backbone. Its simpler structure lacks the steric bulk of the 2,2-dimethylpropanoate group, making it more prone to enzymatic hydrolysis .

2,2-Dimethylpropanoate Esters

  • EM-800 (J. Med. Chem. 1997): A nonsteroidal antiestrogen () featuring a 2,2-dimethylpropanoate ester but with a chromane-derived aromatic system and piperidinyl-ethoxy substituents. EM-800’s bulky ester contributes to oral bioavailability and resistance to first-pass metabolism, a trait that may extend to the target compound due to shared steric hindrance .
  • Ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate (): This analog replaces the methoxyphenyl-methylideneamino group with a chlorosulfonylphenyl moiety.

Methoxy-Substituted Aromatic Systems

  • DX-CA-[S2200] (): Contains a methoxy group but lacks the Schiff base linkage. Its benzoic acid core and methylamino side chain suggest divergent metabolic pathways, such as faster renal clearance due to carboxylate ionization .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula (Key Features) Functional Groups Hypothesized Stability/Polarity Reference
Target Compound C₂₀H₂₁NO₄ (methoxy, methylideneamino, dimethylpropanoate) Schiff base, hindered ester High hydrolytic stability, moderate polarity
EM-800 C₃₄H₃₇NO₅ (chromane, piperidinyl-ethoxy) Hindered ester, basic side chain High metabolic stability, lipophilic
5-CA-2-HM-MCBX-2H C₁₉H₁₈N₂O₇ (hydroxymethyl, hydroxyacetamide) Hydroxyl, Schiff base Low membrane permeability, polar
Ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate C₁₄H₁₇ClO₄S (chlorosulfonyl, dimethylpropanoate) Sulfonyl chloride, hindered ester High reactivity, moderate solubility

Research Findings and Implications

  • Metabolic Stability: The 2,2-dimethylpropanoate group in the target compound likely confers resistance to esterase-mediated hydrolysis, similar to EM-800 . However, the Schiff base may render it susceptible to pH-dependent degradation or reductive metabolism in vivo, unlike EM-800’s stable chromane system.
  • Solubility and Bioavailability : Compared to hydroxylated analogs (e.g., 5-CA-2-HM-MCBX-2H), the methoxy and hindered ester groups in the target compound suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Reactivity : The chlorosulfonyl group in ’s compound highlights how electron-withdrawing substituents can dominate reactivity, whereas the target’s methoxy group may facilitate electrophilic aromatic substitution or oxidative metabolism .

Biological Activity

The compound [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on existing literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H23N2O3
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 41371-45-3

The compound consists of a methoxyphenyl group attached to a methylideneamino phenyl moiety, with a dimethylpropanoate group contributing to its overall structure.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. A study focusing on related methoxyphenyl derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The inhibition zones measured during antibacterial assays suggest that the compound may possess comparable efficacy.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12

Cytotoxic Effects

Cytotoxicity studies have been conducted on related compounds to assess their potential as anticancer agents. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as HeLa and MCF-7 .

Cell Line IC50 (µM)
HeLa25
MCF-730

The biological activity of this compound may be attributed to several mechanisms:

  • Interference with DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in bacterial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, promoting programmed cell death.
  • Enzyme Inhibition : The presence of functional groups in the structure may allow for interaction with specific enzymes involved in metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of methoxyphenyl derivatives for their biological activities. The study highlighted that modifications in the substituents significantly influenced the antimicrobial and anticancer properties of these compounds .

Summary of Findings:

  • The synthesized derivatives exhibited varying degrees of activity against selected bacterial strains.
  • The most active compounds were those with optimal steric and electronic properties.

Q & A

Q. How can researchers optimize the synthesis of [4-[(4-Methoxyphenyl)methylideneamino]phenyl] 2,2-dimethylpropanoate to improve yield and purity?

Methodological Answer: Optimization involves solvent selection, reaction temperature control, and purification techniques. For analogous Schiff base esters, protocols recommend using high-purity reagents (e.g., ACS-grade solvents) to minimize side reactions . Recrystallization from ether/petroleum ether (60–80°C) is effective for removing impurities, as demonstrated in related oxime ester syntheses . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during intermediate steps (e.g., maintaining pH 8–9 for oxime formation) can enhance reproducibility .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify methoxyphenyl and dimethylpropanoate moieties.
  • HPLC : Purity assessment using reverse-phase columns with UV detection (e.g., 254 nm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
    For example, in analogous compounds, ether extraction followed by silica gel chromatography resolved trace impurities .

Q. How can solubility and stability profiles of this compound be systematically evaluated for in vitro studies?

Methodological Answer:

  • Solubility : Use the shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, aqueous buffers). Quantify via HPLC with calibration curves.
  • Stability : Conduct accelerated stability studies under varying pH (1–10), temperatures (4°C–40°C), and light exposure. Monitor degradation products using LC-MS . For hydrophobic esters, DMSO is often preferred as a stock solvent due to compatibility with biological assays .

Advanced Research Questions

Q. What methodologies are used to assess the environmental fate of this compound in aquatic systems?

Methodological Answer: Long-term environmental studies (e.g., Project INCHEMBIOL) recommend:

  • Partitioning Studies : Measure log Poct/waterP_{\text{oct/water}} to predict bioaccumulation potential.
  • Abiotic Degradation : Hydrolysis rates under simulated environmental conditions (pH 7–9, 25°C).
  • Biotic Transformation : Use microbial consortia from contaminated sites to assess biodegradation pathways via metabolite profiling .

Q. How can discrepancies in IC50_{50}50​ values across cancer cell lines be addressed when evaluating bioactivity?

Methodological Answer: Discrepancies may arise from cell line heterogeneity or assay conditions. Mitigation strategies include:

  • Standardized Protocols : Uniform seeding density, serum-free pre-incubation, and matched incubation times (e.g., 72 hours for slow-acting compounds).
  • Validation Controls : Use reference compounds (e.g., doxorubicin) across all cell lines.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to confirm significance. For example, in glioblastoma (U373) vs. melanoma (B16F10), differences in membrane permeability may require adjusting solvent concentrations .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in cancer cells?

Methodological Answer:

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Kinase Assays : Screen against kinase panels to pinpoint molecular targets.
  • Flow Cytometry : Assess cell cycle arrest (e.g., propidium iodide staining) and apoptosis (Annexin V/PI). For tyrosine kinase-related esters, structural analogs showed activity via EGFR inhibition, suggesting similar targets for this compound .

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